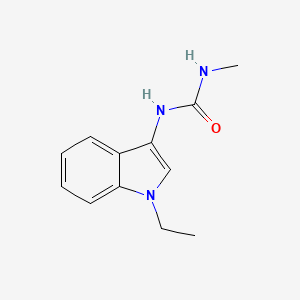

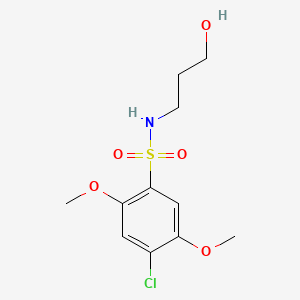

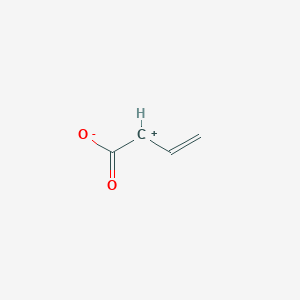

1-(1-ethyl-1H-indol-3-yl)-3-methylurea

货号 B2843003

CAS 编号:

941988-10-9

分子量: 217.272

InChI 键: VYNJFCZJNXAEGJ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indole compounds, such as 1-(1-ethyl-1H-indol-3-yl)-3-methylurea, are of great interest due to their diverse biological activities . They have been found to possess anti-inflammatory, anti-bacterial, anti-viral, analgesic, and anti-tumor activities .

Synthesis Analysis

While the specific synthesis process for 1-(1-ethyl-1H-indol-3-yl)-3-methylurea is not available, similar compounds are often synthesized through reactions involving indole and various reagents .Molecular Structure Analysis

The molecular structure of similar compounds typically includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 1-(1-ethyl-1H-indol-3-yl)-3-methylurea would depend on its specific structure. For example, similar compounds have a molecular weight of around 187.24 and a density of 1.06g/cm3 .科学研究应用

Applications in Plant Growth and Protection

- Ethylene Inhibition in Fruits and Vegetables: Compounds like 1-methylcyclopropene (1-MCP) are used to inhibit ethylene perception, impacting fruit ripening and senescence. This has implications for extending the shelf life of various fruits and vegetables, such as apples and bananas, by improving maintenance of product quality after harvest (Watkins, 2006).

Applications in Organic Synthesis

- Enantioselective Synthesis: Primary amine-thiourea derivatives demonstrate highly enantioselective catalysis for the conjugate addition of ketones to nitroalkenes. This illustrates the potential for creating compounds with precise chirality, important in pharmaceutical synthesis (Huang & Jacobsen, 2006).

- Corrosion Inhibition: 3-Amino alkylated indoles have been studied for their efficacy as corrosion inhibitors for mild steel in acidic solutions. This research suggests applications in the protection of metals from corrosion, contributing to materials science (Verma et al., 2016).

- Chemical Synthesis Enhancements: Studies on carboxylation, ethoxycarbonylation, and carbamoylation of indoles under certain conditions have provided valuable insights into synthetic chemistry, offering pathways to novel compounds (Nemoto et al., 2016).

Antimicrobial and Antiviral Research

- Antimicrobial and Antiviral Compounds: Research into the isolation of new compounds from fungi and their antiviral activities against viruses such as H1N1 demonstrates the ongoing search for new therapeutic agents. Such studies are foundational in drug discovery, especially for treating infectious diseases (Wang et al., 2011).

未来方向

属性

IUPAC Name |

1-(1-ethylindol-3-yl)-3-methylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-3-15-8-10(14-12(16)13-2)9-6-4-5-7-11(9)15/h4-8H,3H2,1-2H3,(H2,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNJFCZJNXAEGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-ethyl-1H-indol-3-yl)-3-methylurea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2842931.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-methoxyisoquinolin-1-one](/img/structure/B2842933.png)

![Ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperazine-1-carboxylate](/img/structure/B2842936.png)

![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione](/img/structure/B2842938.png)

![1-isopropyl-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2842943.png)